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Abstract: 2-Anilinoethanol, a bifunctional molecule featuring both a secondary amine and a

primary alcohol, serves as a versatile and crucial building block in the synthesis of a variety of

pharmaceutical intermediates. Its unique structure allows for the construction of complex

heterocyclic scaffolds, which are central to the activity of numerous drugs. This document

provides detailed application notes and experimental protocols for the synthesis of key

pharmaceutical intermediates derived from 2-anilinoethanol, with a particular focus on the

synthesis of a precursor for the anticoagulant drug, Rivaroxaban.

Introduction
2-Anilinoethanol (also known as N-(2-hydroxyethyl)aniline) is a readily available organic

compound that has found significant application in the pharmaceutical industry.[1][2] Its dual

functionality allows it to participate in a range of chemical transformations, including N-

acylation, O-alkylation, and cyclization reactions, making it an ideal starting material for the

synthesis of diverse pharmacophores.[1] This document outlines the synthetic utility of 2-
anilinoethanol in the preparation of valuable intermediates for drugs targeting thrombosis.

I. Synthesis of 4-(4-Aminophenyl)morpholin-3-one: A
Key Intermediate for Rivaroxaban
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One of the most notable applications of 2-anilinoethanol is in the synthesis of 4-(4-

aminophenyl)morpholin-3-one, a critical intermediate for the Factor Xa inhibitor, Rivaroxaban.

[1][3] The synthesis is a multi-step process that begins with the reaction of 2-anilinoethanol
with chloroacetyl chloride to form 4-phenyl-3-morpholinone. This is followed by nitration and

subsequent reduction to yield the final aminophenyl morpholinone.

Logical Workflow for the Synthesis of 4-(4-
Aminophenyl)morpholin-3-one

Step 1: Acylation and Cyclization

Step 2: Nitration

Step 3: Reduction
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Caption: Synthetic pathway from 2-Anilinoethanol to a key Rivaroxaban intermediate.

Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-3-morpholinone[2][3]
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This procedure details the initial acylation of 2-anilinoethanol with chloroacetyl chloride, which

undergoes an intramolecular cyclization to form the morpholinone ring.

Reaction Setup: In a suitable reaction vessel, dissolve 2-anilinoethanol (1.0 eq) in a mixture

of ethanol and water.

Reagent Addition: Heat the solution to approximately 38-43°C. Simultaneously, add

chloroacetyl chloride (3.0 eq) and a 45% aqueous sodium hydroxide solution (6.2 eq) while

maintaining the pH between 12 and 12.5.

Reaction and Work-up: After the addition is complete, stir the mixture for 10 minutes at the

same pH. Cool the reaction mixture to 2°C and stir for an additional 30 minutes to precipitate

the product.

Isolation: Filter the precipitate and wash with cold demineralized water. Dry the product

under reduced pressure at 50°C.

Protocol 2: Synthesis of 4-(4-Nitrophenyl)-3-morpholinone[2][3]

This protocol describes the nitration of the phenyl ring of 4-phenyl-3-morpholinone.

Reaction Setup: In a flask, add 4-phenyl-3-morpholinone (1.0 eq) in portions to concentrated

sulfuric acid (7.4 eq) at an internal temperature of 10°C.

Nitration: Cool the solution to -5°C and add 65% nitric acid (1.05 eq) over one hour. Stir the

mixture at -5°C for one hour.

Work-up: Add demineralized water to the reaction mixture at 10°C. Adjust the pH to 7.4 with

a 25% aqueous ammonia solution.

Extraction and Isolation: Add acetone to the suspension and heat to 40°C to dissolve the

product. Separate the organic phase and partially remove the acetone/water mixture by

distillation. The product crystallizes upon cooling.

Protocol 3: Synthesis of 4-(4-Aminophenyl)-3-morpholinone[3]

This final step involves the reduction of the nitro group to an amine.
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Reaction Setup: Suspend 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol.

Hydrogenation: Add 5% palladium on activated carbon (Pd/C) as a catalyst. Subject the

mixture to a hydrogen atmosphere (5 bar) at 80°C for one hour.

Isolation: After the reaction, filter off the catalyst. Concentrate the solution under reduced

pressure to obtain the solid product.

Quantitative Data Summary
Step Product

Starting
Material

Reagents Yield (%)
Melting
Point (°C)

1
4-Phenyl-3-

morpholinone

2-

Anilinoethano

l

Chloroacetyl

chloride,

NaOH

80 114[2]

2

4-(4-

Nitrophenyl)-

3-

morpholinone

4-Phenyl-3-

morpholinone

Nitric acid,

Sulfuric acid
- -

3

4-(4-

Aminophenyl)

-3-

morpholinone

4-(4-

Nitrophenyl)-

3-

morpholinone

H₂, Pd/C 93 171[3]

II. 2-Anilinoethanol in the Synthesis of Other
Pharmaceutical Scaffolds
Beyond its role in the synthesis of the Rivaroxaban intermediate, 2-anilinoethanol is a

precursor to a wide array of other heterocyclic systems of medicinal importance. For instance, it

can be used to synthesize substituted dibenzoxazepine derivatives, which are core structures

in some psychoactive drugs.[4] However, detailed protocols for the synthesis of specific

dibenzoxazepine-based pharmaceutical intermediates directly from 2-anilinoethanol are not

as readily available in the surveyed literature.
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The reaction of 2-anilinoethanol with chloroacetyl chloride to form an N-acylated intermediate,

N-(2-hydroxyethyl)-N-phenyl-2-chloroacetamide, is a common first step. This intermediate can

then undergo intramolecular cyclization to form various heterocyclic rings.[2][3]

General Synthetic Workflow for Heterocycle Formation
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Caption: General workflow for heterocycle synthesis from 2-Anilinoethanol.

III. Application in the Synthesis of Antipsychotic
Drug Intermediates
While 2-anilinoethanol is a versatile starting material, its direct application in the synthesis of

the core structures of all major drug classes is not always the most common or efficient route.

For example, the atypical antipsychotic drug Quetiapine features a dibenzo[b,f][1][5]thiazepine

core.[5] The synthesis of the key intermediate for Quetiapine, dibenzo[b,f][1][5]thiazepin-

11[10H]-one, typically starts from precursors like 2-(phenylthio)aniline.[5] A direct and well-

documented synthetic pathway from 2-anilinoethanol to this specific tricyclic system was not

identified in the reviewed literature. Researchers interested in the synthesis of such

compounds should consult literature that specifically addresses the synthesis of the

dibenzothiazepine ring system.

Conclusion
2-Anilinoethanol is a highly valuable and versatile building block for the synthesis of

pharmaceutical intermediates. Its utility is clearly demonstrated in the efficient, multi-step

synthesis of a key intermediate for the blockbuster anticoagulant, Rivaroxaban. The

straightforward reaction with chloroacetyl chloride followed by cyclization provides a robust
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method for constructing the morpholinone core. While its application extends to other

heterocyclic systems, the specific synthetic routes and their efficiency are dependent on the

target molecule. For researchers and professionals in drug development, 2-anilinoethanol
represents a cost-effective and readily available starting material for the exploration and

production of a range of bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b049455?utm_src=pdf-body
https://www.benchchem.com/product/b049455?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b049455
https://patents.google.com/patent/CA2538906C/en
https://patents.google.com/patent/CA2538906C/en
https://patents.google.com/patent/AU2004272255B2/en
https://patents.google.com/patent/AU2004272255B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11571948/
https://www.heteroletters.org/issue43/Paper-2.pdf
https://www.benchchem.com/product/b049455#2-anilinoethanol-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/product/b049455#2-anilinoethanol-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/product/b049455#2-anilinoethanol-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/product/b049455#2-anilinoethanol-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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